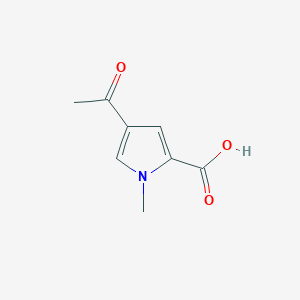

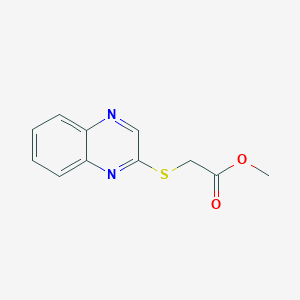

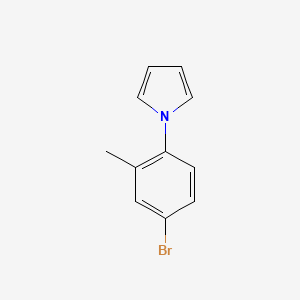

![molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dion CAS No. 73799-63-0](/img/structure/B1272509.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dion

Übersicht

Beschreibung

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a bicyclic skeleton that is functionalized with a benzyl group, which can be further derivatized to create novel conformationally restricted piperidine derivatives with potential pharmacological activities .

Synthesis Analysis

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogs can be achieved through various synthetic routes. A two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Additionally, a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated, leading to functionalized 3-azabicyclo[3.2.0]heptanes . These methods provide efficient routes to synthesize the core bicyclic structure that can be further modified to obtain the desired 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is characterized by a bicyclic ring system that includes a three-membered cyclopropane ring fused to a six-membered ring. X-ray crystallography of related compounds has revealed that the N-benzyl group typically occupies an equatorial position on the heterocycle, and the bicyclic skeleton often adopts a boat conformation . This conformational rigidity is crucial for the biological activity of the compound as it can influence the interaction with biological targets.

Chemical Reactions Analysis

The bicyclic azabicyclo[3.1.0]hexane core can undergo various chemical reactions for further functionalization. For instance, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine or phenylselenyl bromide can lead to ring-closure products such as 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane . These reactions are stereoselective and can be performed at room temperature, offering a practical approach to synthesize various derivatives of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives are influenced by the presence of the azabicyclo[3.1.0]hexane skeleton. The rigidity of the bicyclic structure can affect the compound's solubility, boiling point, and stability. The introduction of different substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications in drug development . The ability to synthesize enantiomerically pure compounds is particularly important for biological activity, as demonstrated by the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, where the 1R-(+)-enantiomer was found to be responsible for the enzyme inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Industrie: Konformationsgebunden Bicyclisches Isoster

Das 3-Azabicyclo[3.1.0]hexyl-Ringsystem ist bekannt für seine vielfältigen biologischen Aktivitäten und wird als konformationsgebundenes bicyclisches Isoster für das Piperidin-Motiv betrachtet. Dieses strukturelle Merkmal ist für die Entwicklung neuer pharmazeutischer Verbindungen bedeutsam, da es das Potenzial hat, die pharmakokinetischen Eigenschaften zu verbessern .

Opioidrezeptor-Antagonisten

Eine der Anwendungen in der medizinischen Chemie ist die Entwicklung von potenten μ-Opioidrezeptor-Antagonisten. Diese Verbindungen sind für die Behandlung von Erkrankungen wie Juckreiz von entscheidender Bedeutung, bei denen die Modulation des Opioidwegs therapeutische Linderung bringen kann .

Ketohexokinase (KHK)-Inhibitoren

Eine weitere Anwendung ist die Synthese von Ketohexokinase-Inhibitoren. Diese Moleküle werden für die Behandlung von Stoffwechselstörungen wie nicht-alkoholischer Fettlebererkrankung (NAFLD) erforscht, bei denen die Hemmung von KHK die pathologische Umwandlung von Fructose in Fett reduzieren kann .

Muskarinische Rezeptor-Antagonisten

Das Gerüst der Verbindung wird auch zur Herstellung von muskarinischen Rezeptor-Antagonisten verwendet. Diese Antagonisten haben Auswirkungen auf die Behandlung verschiedener Erkrankungen, darunter Atemwegserkrankungen und neurologische Krankheiten .

T-Typ-Kalziumkanal-Inhibitoren

3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dion-Derivate dienen als T-Typ-Kalziumkanal-Inhibitoren. Diese Inhibitoren sind für die potenzielle Behandlung von Epilepsie und Schmerzen wichtig, da sie eine Rolle bei der neuronalen Erregbarkeit spielen .

Synthese verschiedener Derivate

Die Verbindung ist ein Vorläufer bei der Synthese eines breiten Spektrums von 3-Azabicyclo[3.1.0]hexan-Derivaten. Diese Derivate werden in hohen Ausbeuten und Diastereoselektivitäten erhalten, was für weitere chemische und pharmakologische Studien wertvoll ist .

Zytotoxizitätsstudien

In Zytotoxizitätsstudien wurden Derivate von 3-Azabicyclo[3.1.0]hexan gegen verschiedene Krebszelllinien evaluiert. Diese Studien sind in der Krebsforschung von grundlegender Bedeutung für die Entwicklung neuer Chemotherapeutika .

Wirkmechanismus

The 3-azabicyclo[3.1.0]hexyl ring system, which is present in 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has been used in the development of various bioactive compounds, including a potent μ opioid receptor antagonist for the treatment of pruritus, a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), a muscarinic receptor antagonist, and a T-type calcium channel inhibitor .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISWFNRNZRSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377512 | |

| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73799-63-0 | |

| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in pharmaceutical research?

A1: This compound is a key intermediate in the synthesis of the Trovafloxacin side chain []. Trovafloxacin is a fluoroquinolone antibiotic. Understanding efficient synthetic routes for such intermediates is crucial for drug development and manufacturing processes.

Q2: What does the paper describe about the synthesis of this compound?

A2: The paper outlines a novel and efficient method for synthesizing Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo [3.1.0]hexane -2,4-dione-6-carboxylate []. This particular compound serves as a direct precursor to the Trovafloxacin side chain. The synthesis utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate a crucial endo-exo conversion, leading to a higher yield of the desired product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

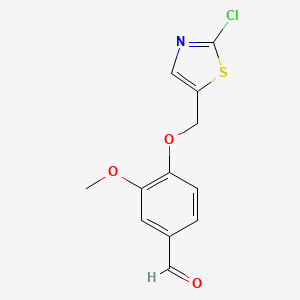

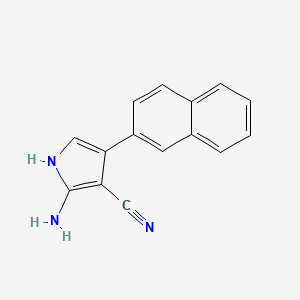

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

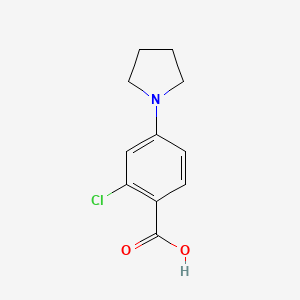

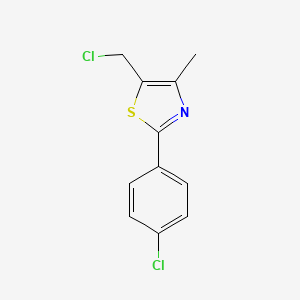

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

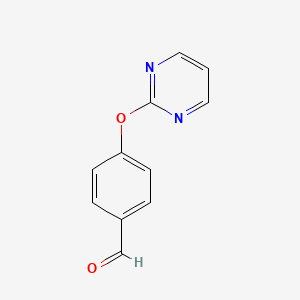

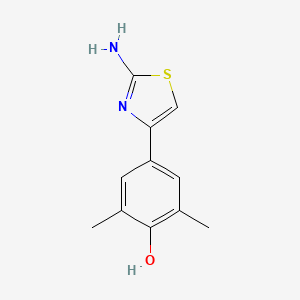

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)